molecular formula C22H27NO2S B12522523 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane CAS No. 655240-02-1

1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane

Katalognummer: B12522523
CAS-Nummer: 655240-02-1
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: OXHIAVXSRRAFSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[45]decane is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro structure where a nitrogen atom is part of the spiro ring system

Vorbereitungsmethoden

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane involves several steps. One common method includes the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives. This reaction typically requires a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane involves its interaction with molecular targets through its sulfonyl and spiro groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane include other azaspiro compounds such as:

These compounds share the spiro structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the sulfonyl group and the azaspiro structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

655240-02-1

Molekularformel

C22H27NO2S

Molekulargewicht

369.5 g/mol

IUPAC-Name

1-(4-methylphenyl)sulfonyl-8-phenyl-1-azaspiro[4.5]decane

InChI

InChI=1S/C22H27NO2S/c1-18-8-10-21(11-9-18)26(24,25)23-17-5-14-22(23)15-12-20(13-16-22)19-6-3-2-4-7-19/h2-4,6-11,20H,5,12-17H2,1H3

InChI-Schlüssel

OXHIAVXSRRAFSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC23CCC(CC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.